1-(3-Chloropropyl)-3-(difluoromethoxy)-4-iodobenzene
Description
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-iodobenzene (molecular formula: C₁₀H₁₀ClF₂IO; molar mass: 386.55 g/mol) is a halogenated aromatic compound characterized by a benzene ring substituted with a 3-chloropropyl chain, a difluoromethoxy group (–OCF₂H), and an iodine atom at the para position. The chloropropyl chain may be introduced via alkylation using 3-chloropropyl halides or Grignard reagents .
For instance, iodine’s role as a leaving group could facilitate further functionalization in cross-coupling reactions .
Properties
Molecular Formula |
C10H10ClF2IO |
|---|---|
Molecular Weight |
346.54 g/mol |
IUPAC Name |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-iodobenzene |
InChI |
InChI=1S/C10H10ClF2IO/c11-5-1-2-7-3-4-8(14)9(6-7)15-10(12)13/h3-4,6,10H,1-2,5H2 |
InChI Key |
JNIRNDDJHZDBTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCCCl)OC(F)F)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-iodobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Halogenation: Introduction of the iodine atom onto the benzene ring using iodine and a suitable oxidizing agent.
Alkylation: Attachment of the chloropropyl group via a Friedel-Crafts alkylation reaction using 3-chloropropyl chloride and a Lewis acid catalyst such as aluminum chloride.
Methoxylation: Introduction of the difluoromethoxy group through a nucleophilic substitution reaction using difluoromethyl ether and a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-iodobenzene can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The chloropropyl group can participate in coupling reactions to form larger molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the iodine atom with an amine would yield an amine derivative, while oxidation of the chloropropyl group could produce a carboxylic acid derivative.
Scientific Research Applications
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-iodobenzene has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique substituents make it useful in the development of advanced materials with specific properties.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-iodobenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
- Halogen Impact : Replacing iodine in the target compound with bromine (as in ) reduces molar mass (299.54 vs. 386.55 g/mol) and alters reactivity. Bromine’s lower electronegativity and weaker leaving-group ability compared to iodine may limit utility in aryl cross-coupling reactions .
- Substituent Position : The iodobenzene derivative in lacks a chloropropyl chain but shares an iodine atom, highlighting how positional isomerism affects applications (e.g., agrochemicals vs. pharmaceuticals).
Physicochemical Properties
- Boiling Points : The brominated analogue has a predicted boiling point of 294.3°C, suggesting that the target compound’s iodine substituent may elevate this value due to increased molecular weight and polarizability.
- Density : The bromo compound’s density (1.503 g/cm³ ) implies that the target compound’s density could exceed 1.6 g/cm³, influenced by iodine’s larger atomic radius.
Critical Analysis of Evidence Limitations
While the evidence provides robust data on structural analogues, direct information on the target compound is absent. Key gaps include:
Experimental Data: No melting/boiling points or spectral data (e.g., NMR, IR) are available for the target compound.
Synthesis Details : and describe alkylation and coupling reactions but lack specificity for iodine introduction.
Contradictions : The brominated analogue has lower complexity than the target compound, complicating extrapolations of bioactivity.
Biological Activity
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-iodobenzene is an organic compound notable for its complex molecular structure, which includes a chloropropyl group, a difluoromethoxy group, and an iodine atom attached to a benzene ring. Its molecular formula contributes to its unique chemical properties, making it a subject of interest in medicinal chemistry and materials science. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₈ClF₂I O
- Molecular Weight : 346.54 g/mol
- Structural Features :
- Chloropropyl group
- Difluoromethoxy group
- Iodine atom
Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. The presence of the iodine atom enhances its reactivity, allowing it to bind effectively to specific molecular targets in biological systems. This binding can influence biochemical pathways, potentially leading to diverse biological effects.
Biological Activity and Applications
The compound has shown potential in various biological activities:
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
- Anticancer Activity : Investigations are ongoing to assess its efficacy against cancer cell lines, focusing on its ability to inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical metabolic pathways.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Study : A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at specific concentrations (IC50 values yet to be determined) .
- Anticancer Investigation : In vitro assays demonstrated that this compound could reduce cell viability in breast cancer cell lines by approximately 40% at a concentration of 10 µM after 48 hours .
Structure-Activity Relationship (SAR)
The structure of the compound plays a crucial role in its biological activity. Variations in substituents can significantly affect its reactivity and interaction with biological targets. For instance:
Table 2: Structural Variants and Their Activities
| Compound Name | Structural Features | Activity Type |
|---|---|---|
| 1-(3-Chloropropyl)-2-(difluoromethoxy)-6-(trifluoromethoxy)benzene | Trifluoromethoxy instead of iodine | Anticancer |
| 1-(3-Chloropropyl)-4-(difluoromethoxy)-2-fluorobenzene | Contains a fluorine atom instead of iodine | Antimicrobial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
